molecular formula C12H12FNO2 B8493147 1-(2-Acetyl-4-fluoro-phenyl)-pyrrolidin-2-one

1-(2-Acetyl-4-fluoro-phenyl)-pyrrolidin-2-one

Cat. No. B8493147
M. Wt: 221.23 g/mol
InChI Key: VDKHFQBBJBMFLR-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

1,4-Dioxane (50 mL) was degassed by heating briefly to reflux and bubbling nitrogen gas through the solvent for 10 minutes, whilst it cooled to room temperature. CuI (180 mg, 5 mol %), glycine (284 mg, 20 mol %), 2-pyrrolidinone (1.73 mL, 22.73 mmol), K3PO4 (10.05 g, 47.35 mmol) and 1-(5-fluoro-2-iodo-phenyl)-ethanone (5.0 g, 18.94 mmol) were added sequentially to the solvent and the reaction mixture was heated at 100° C. under N2 for 10 hours. The reaction mixture was filtered through a celite plug, eluting with EtOAc and the filtrate was concentrated. The crude product was purified by flash chromatography (5% MeOH in DCM) to give the title compound (2.02 g, 48% yield) as a yellow oil
Quantity
284 mg
Type
reactant
Reaction Step One
Quantity
1.73 mL
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
10.05 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
180 mg
Type
catalyst
Reaction Step One
Yield
48%

Identifiers

REACTION_CXSMILES
NCC(O)=O.[NH:6]1[CH2:10][CH2:9][CH2:8][C:7]1=[O:11].[O-]P([O-])([O-])=O.[K+].[K+].[K+].[F:20][C:21]1[CH:22]=[CH:23][C:24](I)=[C:25]([C:27](=[O:29])[CH3:28])[CH:26]=1>[Cu]I>[C:27]([C:25]1[CH:26]=[C:21]([F:20])[CH:22]=[CH:23][C:24]=1[N:6]1[CH2:10][CH2:9][CH2:8][C:7]1=[O:11])(=[O:29])[CH3:28] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
284 mg
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
1.73 mL
Type
reactant
Smiles
N1C(CCC1)=O
Name
K3PO4
Quantity
10.05 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)C(C)=O)I
Name
CuI
Quantity
180 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1,4-Dioxane (50 mL) was degassed
TEMPERATURE
Type
TEMPERATURE
Details
by heating briefly
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
bubbling nitrogen gas through the solvent for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 100° C. under N2 for 10 hours
Duration
10 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a celite plug
WASH
Type
WASH
Details
eluting with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (5% MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(C=CC(=C1)F)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.02 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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